molecular formula C10H6ClNOSe B14434456 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde CAS No. 75103-24-1

2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde

Cat. No.: B14434456
CAS No.: 75103-24-1
M. Wt: 270.58 g/mol
InChI Key: RBRDXFODIYAPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde is a heterocyclic compound containing selenium, chlorine, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with selenium-containing reagents in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.

    2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.

    2-(4-Chlorophenyl)-1,3-imidazole-4-carbaldehyde: Contains nitrogen instead of selenium.

Uniqueness

The presence of selenium in 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly interesting for medicinal and materials science applications .

Properties

CAS No.

75103-24-1

Molecular Formula

C10H6ClNOSe

Molecular Weight

270.58 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-selenazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H

InChI Key

RBRDXFODIYAPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.